
2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride is a chemical compound with the molecular formula C7H8Cl2N·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(chloromethyl)-6-methylpyridine hydrochloride typically involves the chlorination of 4-methylpyridine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to form 4-(chloromethyl)-6-methylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: The major product is the pyridine N-oxide derivative.
Reduction: The major product is 4-(chloromethyl)-6-methylpyridine.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-4-(chloromethyl)-6-methylpyridine hydrochloride involves its interaction with nucleophiles. The chlorine atoms in the compound are susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-methylpyridine: Similar in structure but lacks the chloromethyl group.
4-Chloro-2-methylpyridine: Similar but with different substitution pattern.
2-Chloro-6-methylpyridine: Lacks the chloromethyl group.
Uniqueness
2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride is unique due to the presence of both chlorine and chloromethyl groups, which make it highly reactive and versatile for various chemical transformations. This dual functionality allows for a broader range of applications compared to its similar compounds.
Eigenschaften
Molekularformel |
C7H8Cl3N |
|---|---|
Molekulargewicht |
212.5 g/mol |
IUPAC-Name |
2-chloro-4-(chloromethyl)-6-methylpyridine;hydrochloride |
InChI |
InChI=1S/C7H7Cl2N.ClH/c1-5-2-6(4-8)3-7(9)10-5;/h2-3H,4H2,1H3;1H |
InChI-Schlüssel |
JTJWNAAJEVNXEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)Cl)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



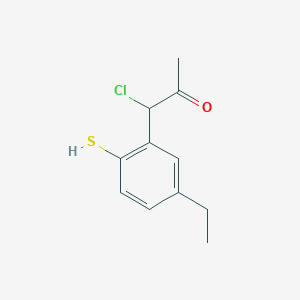

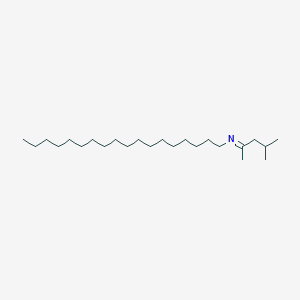
![6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14059132.png)
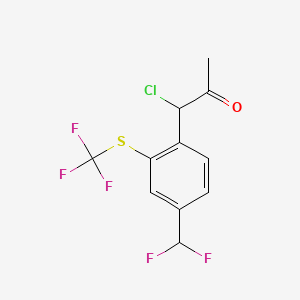

![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B14059147.png)
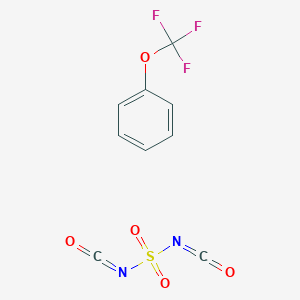
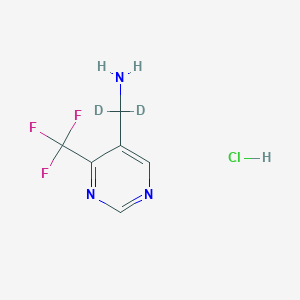
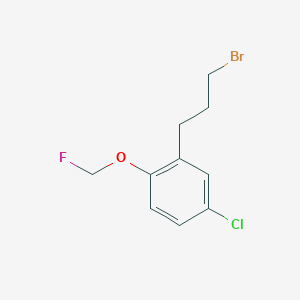

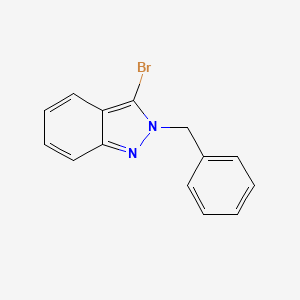
![[(Trimethylsilyl)oxy]acetic acid](/img/structure/B14059186.png)
